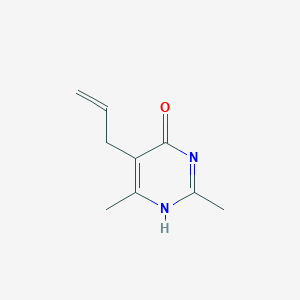

5-Allyl-2,6-dimethyl-4-pyrimidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-5-prop-2-enyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-4-5-8-6(2)10-7(3)11-9(8)12/h4H,1,5H2,2-3H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMODGEYCQWJGGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336739 |

Source

|

| Record name | 5-Allyl-2,6-dimethyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78304-54-8 |

Source

|

| Record name | 2,6-Dimethyl-5-(2-propen-1-yl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78304-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Allyl-2,6-dimethyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Allyl-2,6-dimethyl-4-pyrimidinol

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound (CAS 78304-54-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Moving beyond a simple recitation of steps, this document details the strategic decisions behind the chosen synthetic pathway—a robust O-allylation followed by a thermal Claisen rearrangement—and outlines a self-validating cascade of analytical techniques for unambiguous characterization. Protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are presented with an emphasis on causality and data interpretation. This guide is intended for researchers and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of functionalized pyrimidinol scaffolds.

Introduction: The Pyrimidinol Core in Modern Chemistry

The pyrimidine ring is a foundational scaffold in a vast array of biologically significant molecules, including nucleic acids and numerous pharmaceuticals. Its derivatives are known to possess a wide spectrum of therapeutic properties, including anticancer, antiviral, and antimicrobial activities.[3] The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry, as the nature and position of substituents dictate the molecule's steric, electronic, and pharmacokinetic properties.

The target molecule, this compound, incorporates several key features: the 2,6-dimethyl substitution pattern, the 4-pyrimidinol tautomer (which exists in equilibrium with its 4(3H)-pyrimidinone form), and a C-5 allyl group. The introduction of an allyl group at the C-5 position is particularly strategic; it provides a reactive handle for further synthetic transformations (e.g., epoxidation, dihydroxylation, or metathesis) while potentially enhancing lipophilicity and modulating biological activity. This guide presents a logical, efficient, and highly reproducible workflow for its synthesis and characterization.

Part 1: Synthesis Strategy & Rationale

The synthesis of a C-5 functionalized pyrimidinol can be approached from several angles. A common strategy involves the condensation of a pre-functionalized three-carbon unit with an amidine.[4][5] However, this often requires the synthesis of a complex starting material like 3-allyl-2,4-pentanedione, which can be cumbersome.

A more elegant and strategically robust approach, detailed herein, is a two-step sequence starting from a simple, commercially available pyrimidinol. This pathway leverages a classic pericyclic reaction—the Claisen rearrangement—which is known for its high efficiency and predictability in forming C-C bonds.[6][7]

The chosen strategy involves:

-

O-Allylation: The nucleophilic oxygen of the pyrimidinol tautomer is allylated to form a 4-allyloxy-pyrimidine intermediate.

-

Claisen Rearrangement: This ether intermediate is heated, initiating a concerted, intramolecular[8][8]-sigmatropic rearrangement to yield the thermodynamically more stable C-allylated product.[6][9][10] This reaction is driven by the formation of a strong carbonyl C=O bond in the final product.[6]

This method is superior as it builds complexity from a simple core, avoids the synthesis of unstable precursors, and provides clean, high-yielding transformations.

Caption: High-level overview of the selected synthetic strategy.

Part 2: Experimental Protocol — Synthesis

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Allyloxy-2,6-dimethylpyrimidine (Intermediate)

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dimethyl-4-pyrimidinol (10.0 g, 80.5 mmol), anhydrous potassium carbonate (16.7 g, 121 mmol, 1.5 eq), and acetone (150 mL).

-

Reaction Initiation: Stir the suspension vigorously. Add allyl bromide (8.3 mL, 96.6 mmol, 1.2 eq) dropwise over 10 minutes at room temperature. The causality here is critical: potassium carbonate acts as a base to deprotonate the pyrimidinol, forming a nucleophilic phenoxide-like species that attacks the allyl bromide in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.

-

Reaction & Monitoring: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Work-up & Isolation: Cool the reaction to room temperature. Filter off the potassium salts and wash the solid cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: The crude product is often pure enough for the next step. If necessary, dissolve the oil in dichloromethane (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and reconcentrate to yield 4-allyloxy-2,6-dimethylpyrimidine as a pale yellow oil.

Step 2: Thermal Claisen Rearrangement to this compound

-

Reaction Setup: In a 100 mL three-neck flask equipped with a high-temperature thermometer, a reflux condenser, and a nitrogen inlet, place the crude 4-allyloxy-2,6-dimethylpyrimidine (approx. 80.5 mmol) and Dowtherm A (or another high-boiling, inert solvent like diphenyl ether) (50 mL). The use of an inert atmosphere prevents oxidation at high temperatures.

-

Thermal Rearrangement: Heat the solution to 240-250°C. The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[6] This high activation energy barrier necessitates elevated temperatures.

-

Reaction & Monitoring: Maintain this temperature for 2-3 hours. The progress can be monitored by taking small aliquots, diluting them, and analyzing via TLC or HPLC. The rearrangement product is significantly more polar than the starting ether.

-

Work-up & Isolation: Cool the reaction mixture to below 100°C. Carefully add hexane (100 mL) to the mixture while it is still warm to precipitate the product and prevent the solvent from solidifying. Stir for 30 minutes as it cools to room temperature.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold hexane (3 x 50 mL) to remove the high-boiling solvent. The crude product is a light tan solid. For final purification, recrystallize from hot ethanol or an ethanol/water mixture to yield this compound as off-white crystals.

Part 3: Characterization & Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. This constitutes a self-validating analytical system where data from each technique corroborates the others.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 78304-54-8 [chemicalbook.com]

- 3. Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thio-Claisen rearrangement in the pyrimidine series. Access to 5-allyl-4-thiouracil derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis of 5-Allyl-2,6-dimethyl-4-pyrimidinol

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Foreword: The Imperative of Structural Certainty

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, forming the scaffold of numerous pharmacologically active agents.[1][2] The biological activity of any such candidate is inextricably linked to its precise three-dimensional structure. Therefore, the unambiguous structural elucidation of a novel derivative like this compound is not merely a procedural step but the foundational bedrock upon which all subsequent research—from quantitative structure-activity relationship (QSAR) studies to preclinical trials—is built.

This guide provides a comprehensive, multi-technique spectroscopic workflow for the characterization of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the synergistic logic of data integration, ensuring a self-validating and authoritative structural assignment.

Molecular Overview and Analytical Strategy

The target analyte, this compound (CAS: 78304-54-8), possesses a pyrimidinol core substituted with two methyl groups and an allyl group.[3] A critical consideration for its analysis is the potential for keto-enol tautomerism, where the hydroxyl (-OH) form (pyrimidinol) can exist in equilibrium with a keto form (pyrimidinone). This phenomenon will manifest across different spectroscopic techniques.

Our analytical strategy is predicated on a holistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This multi-faceted analysis ensures that the limitations of one technique are compensated for by the strengths of another, culminating in a robust and irrefutable structural confirmation.

Caption: A generalized workflow for the comprehensive spectroscopic analysis of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][4] By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol requires meticulous sample preparation and parameter selection to ensure data is both accurate and reproducible.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Causality: Deuterated solvents are chosen to avoid large interfering signals in the ¹H NMR spectrum. DMSO-d₆ is particularly useful for observing exchangeable protons like those from -OH or -NH groups, which might be broadened or absent in CDCl₃.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Causality: TMS provides a sharp, inert reference point for calibrating the chemical shift scale.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (300-600 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]

-

Spectral Width (SW): -2 to 12 ppm, sufficient for most organic molecules.[1]

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-2 seconds to allow for full magnetization recovery between scans.[1]

-

Number of Scans (NS): 8-16 scans to achieve an adequate signal-to-noise ratio.[1]

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[1]

-

Spectral Width (SW): 0 to 220 ppm.

-

Number of Scans (NS): 1024 or more, as the natural abundance of the ¹³C isotope is low (~1.1%).[1]

-

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will provide the most immediate structural information, including the number of different proton environments and their neighboring protons.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Ion Identity | Rationale |

|---|---|---|

| 176 | [M]⁺˙ | Molecular Ion |

| 175 | [M-H]⁺ | Loss of a hydrogen radical, often from a methyl group. |

| 161 | [M-CH₃]⁺ | Loss of a methyl radical, a common fragmentation for methylated aromatics. |

| 135 | [M-C₃H₅]⁺ | Loss of the allyl radical. This is expected to be a major fragment due to the stability of the resulting pyrimidinol cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyrimidine ring.

Experimental Protocol

-

Solvent Selection: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Measurement: Record the absorbance of the sample solution from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum

Pyrimidine and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions. [5]For this compound, absorptions are expected around 220-280 nm . The exact position of the absorption maximum (λ_max) can be influenced by solvent polarity and pH, which can alter the tautomeric equilibrium. [6]

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is achieved not by a single technique, but by the logical integration of complementary spectroscopic data.

-

MS establishes the correct molecular formula.

-

IR confirms the presence of key functional groups (-OH, C=C, C=N).

-

¹³C NMR defines the carbon skeleton.

-

¹H NMR maps the precise proton environments and their connectivity, providing the final, unambiguous proof of structure.

-

UV-Vis corroborates the presence of the conjugated pyrimidine system.

This comprehensive, self-validating workflow ensures the highest degree of confidence in the assigned structure, providing a solid foundation for any subsequent research in the field of drug discovery and development.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- BenchChem. (2025).

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- Anonymous. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- Royal Society of Chemistry. (2025).

- Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. This compound | 78304-54-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 6. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular architecture in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectroscopic characteristics of 5-Allyl-2,6-dimethyl-4-pyrimidinol, a substituted pyrimidine with potential applications in medicinal chemistry.

While a dedicated experimental spectrum for this specific molecule is not publicly available, this document serves as a comprehensive, predictive guide based on established principles of NMR spectroscopy and extensive data from analogous structures. For researchers synthesizing or working with this compound, this guide will be an invaluable tool for spectral assignment and structural verification. The principles and protocols outlined herein are designed to be a self-validating system for the empirical analysis of this and similar molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from substituted pyrimidines and allyl-containing organic compounds. The numbering convention used for the assignments is depicted in the molecular structure diagram below.

Molecular Structure and Numbering

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(2)-CH₃ | ~ 2.4 | s | - |

| C(6)-CH₃ | ~ 2.3 | s | - |

| C(1')-H₂ | ~ 3.2 | d | ~ 6.5 |

| C(2')-H | ~ 5.9 | ddt | J ≈ 17.0, 10.0, 6.5 |

| C(3')-H (trans) | ~ 5.1 | d | ~ 17.0 |

| C(3')-H (cis) | ~ 5.0 | d | ~ 10.0 |

| O-H | ~ 10-12 | br s | - |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(2) | ~ 158 |

| C(4) | ~ 165 |

| C(5) | ~ 110 |

| C(6) | ~ 160 |

| C(2)-CH₃ | ~ 22 |

| C(6)-CH₃ | ~ 20 |

| C(1') | ~ 30 |

| C(2') | ~ 135 |

| C(3') | ~ 116 |

Scientific Rationale and Data Interpretation

The predicted NMR data are derived from the foundational principles of chemical shifts and spin-spin coupling, with reference to analogous structures found in the chemical literature.

¹H NMR Spectrum Analysis

-

Methyl Protons (C(2)-CH₃ and C(6)-CH₃): The two methyl groups are attached to sp²-hybridized carbon atoms of the pyrimidine ring. Their chemical shifts are expected in the aromatic methyl region, typically around 2.3-2.5 ppm. They are predicted to appear as singlets as there are no adjacent protons to couple with.

-

Allyl Group Protons:

-

C(1')-H₂: These methylene protons are adjacent to the pyrimidine ring and a double bond. Their chemical shift is predicted to be around 3.2 ppm. They will appear as a doublet due to coupling with the C(2')-H proton.

-

C(2')-H: This methine proton is part of the vinyl group and is coupled to the C(1') and C(3') protons. It is expected to have a complex multiplet (ddt - doublet of doublets of triplets) around 5.9 ppm. The large coupling constants are characteristic of trans (~17 Hz) and cis (~10 Hz) coupling to the terminal vinyl protons, and a smaller coupling to the C(1') methylene protons (~6.5 Hz).

-

C(3')-H₂: These are the terminal vinyl protons. Due to their different spatial relationship with the C(2')-H proton, they are diastereotopic and will have different chemical shifts. The proton trans to the C(2')-H will be further downfield (~5.1 ppm) with a larger coupling constant (~17 Hz) compared to the cis proton (~5.0 ppm, J ≈ 10 Hz).

-

-

Hydroxyl Proton (O-H): The proton of the pyrimidinol hydroxyl group is expected to be a broad singlet at a downfield chemical shift (10-12 ppm) due to hydrogen bonding and its acidic nature. Its exact position and broadness can be highly dependent on the solvent and concentration.

¹³C NMR Spectrum Analysis

-

Pyrimidine Ring Carbons:

-

C(2), C(4), and C(6): These carbons are part of the heterocyclic aromatic ring and are bonded to nitrogen or oxygen atoms, which are electronegative. This deshielding effect places their chemical shifts in the downfield region, typically between 158 and 165 ppm.

-

C(5): This carbon is substituted with the allyl group and is expected to be the most upfield of the ring carbons, around 110 ppm.

-

-

Methyl Carbons (C(2)-CH₃ and C(6)-CH₃): These sp³-hybridized carbons are expected to appear in the upfield region, around 20-22 ppm.

-

Allyl Group Carbons:

-

C(1'): This sp³-hybridized methylene carbon is attached to the aromatic ring and is predicted to be around 30 ppm.

-

C(2') and C(3'): These are sp²-hybridized carbons of the double bond. The internal carbon (C(2')) is more substituted and will be further downfield (~135 ppm) than the terminal carbon (C(3')), which is expected around 116 ppm.

-

Experimental Protocols

The following is a generalized, field-proven protocol for the acquisition of ¹H and ¹³C NMR data for this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.[1][2]

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents are now available with TMS already added.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Advanced Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the allyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.[1][2]

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow Diagrams

NMR Data Acquisition and Analysis Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions with established experimental protocols, researchers can confidently approach the structural verification of this and related pyrimidine derivatives. The successful application of the described methodologies will ensure the scientific integrity of the structural data, a critical step in any chemical research and development endeavor.

References

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Pouchert, C. J. (1993). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.

Sources

Mass spectrometry fragmentation of 5-Allyl-2,6-dimethyl-4-pyrimidinol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound. Pyrimidinol derivatives are of significant interest in medicinal chemistry and drug development due to their structural analogy to nucleobases, and understanding their fragmentation is critical for unambiguous identification and structural elucidation.[1] This document outlines the fundamental principles of EI-MS, details a robust experimental protocol, and presents a logical, evidence-based discussion of the primary fragmentation pathways. Key fragmentation mechanisms, including allyl group cleavage, methyl radical loss, and subsequent ring fissions, are explored. The insights provided herein are intended to serve as a valuable resource for researchers, analytical chemists, and drug development professionals working with substituted pyrimidines and related heterocyclic compounds.

Introduction

The Significance of Pyrimidinol Derivatives

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleobases such as cytosine, thymine, and uracil, the building blocks of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, leading to compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The structural characterization of novel substituted pyrimidines is therefore a critical step in the discovery and development pipeline.

Profile of this compound

This compound (C₁₀H₁₂N₂O, Molecular Weight: 176.22 g/mol ) is a substituted pyrimidine featuring two methyl groups and an allyl group, which introduce specific and predictable fragmentation behaviors. The compound exists in tautomeric equilibrium between the -ol and -one forms (4-pyrimidinol and 4-pyrimidinone), a common characteristic of hydroxypyrimidines that influences fragmentation.[3] Its analysis by mass spectrometry provides a clear example of how substituent effects dictate the fragmentation cascade of a heterocyclic core.

Chemical Structure:

(this compound)

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[4] Electron Ionization (EI) mass spectrometry, in particular, is a powerful method that provides a reproducible fragmentation "fingerprint" of a molecule.[4] By analyzing the mass-to-charge ratios (m/z) of the resulting fragment ions, one can piece together the molecule's original structure.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

The Ionization Process

In the EI source, the analyte molecule is bombarded with a high-energy electron beam, typically standardized at 70 eV.[1][4] This energy is significantly higher than the ionization potential of most organic molecules, causing an electron to be ejected from the molecule. This process creates a positively charged radical cation known as the molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the analyte.

"Hard" Ionization and Informative Fragmentation

EI is considered a "hard" ionization technique because the substantial excess energy imparted to the molecular ion leaves it in a highly excited vibrational state.[4] This excess energy is dissipated through a series of bond cleavages, resulting in a cascade of smaller, stable fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, contains a wealth of structural information derived from these predictable fragmentation patterns. Due to the aromaticity of the pyrimidine ring, the molecular ion is often stable and readily observed.[5]

Experimental Methodology

A robust and reproducible experimental design is paramount for acquiring high-quality mass spectral data. The following protocol is a self-validating system for the analysis of this compound.

Experimental Workflow Diagram

Caption: Workflow for GC-EI-MS analysis.

Mass Spectrometry Parameters

The choice of parameters ensures reproducible fragmentation and high-quality data. The use of a standard 70 eV electron energy allows for comparison with established mass spectral libraries.[1]

| Parameter | Setting | Rationale |

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | Provides sample introduction and separation prior to MS analysis. |

| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique for generating reproducible fragmentation patterns.[4] |

| Electron Energy | 70 eV | Industry standard for generating stable and comparable mass spectra.[1] |

| Ion Source Temp. | 200 - 250 °C | Ensures volatilization of the analyte without thermal degradation.[1] |

| Mass Analyzer | Quadrupole | Common mass filter for scanning a range of m/z values. |

| Scan Range | m/z 40 - 300 | Captures the molecular ion and all significant low-mass fragments. |

| Sample Introduction | Heated Probe or GC Inlet | Ensures efficient transfer of the analyte into the ion source.[1] |

Fragmentation Analysis of this compound

The fragmentation of this compound is dictated by the stability of the pyrimidine core and the lability of the substituent groups. The molecular ion (M⁺•) is expected at m/z 176 .

Proposed Fragmentation Pathways

Based on established principles for pyrimidines and allyl-substituted aromatics, several primary fragmentation pathways can be postulated.[1][6][7][8]

-

Pathway A: Allylic Cleavage (Benzylic-type Cleavage) : The most favorable initial fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to a highly stable resonance-stabilized cation.[8] Loss of a hydrogen radical (•H) from the allyl group can form a stable conjugated cation at m/z 175 . A more significant fragmentation is the loss of the methyl group from the allyl chain is not possible, but cleavage of the C-C bond between the ring and the allyl group results in the loss of an allyl radical (•C₃H₅, 41 Da), producing a prominent ion at m/z 135 .

-

Pathway B: Loss of Methyl Radical : The loss of a methyl radical (•CH₃, 15 Da) from the pyrimidine ring is a common fragmentation for methylated heterocyclic systems.[1][9] This pathway would yield a stable fragment ion at m/z 161 .

-

Pathway C: Retro-Diels-Alder (RDA) Reaction : Pyrimidine and purine structures are known to undergo retro-Diels-Alder reactions upon electron ionization.[5] For the pyrimidinol core, this could involve a concerted cleavage of two bonds in the ring, leading to the expulsion of a neutral molecule like acetonitrile (CH₃CN) from the C2 and N1/N3 positions.

-

Pathway D: Subsequent Fragmentations : The primary fragment ions will undergo further decomposition. For instance, the [M-CH₃]⁺ ion (m/z 161) can subsequently lose carbon monoxide (CO, 28 Da) from the pyrimidinone tautomer, resulting in an ion at m/z 133 .

Proposed Fragmentation Scheme

Caption: Proposed EI fragmentation pathways for this compound.

Tabulated Mass Spectral Data

The following table summarizes the key expected ions in the EI mass spectrum of this compound, their proposed structures, and the rationale for their formation.

| m/z | Proposed Fragment Ion | Neutral Loss | Pathway | Relative Intensity (Predicted) |

| 176 | [C₁₀H₁₂N₂O]⁺• (Molecular Ion) | - | - | High |

| 175 | [C₁₀H₁₁N₂O]⁺ | •H | A | Medium |

| 161 | [C₉H₉N₂O]⁺ | •CH₃ | B | High |

| 135 | [C₇H₇N₂O]⁺ | •C₃H₅ | A | Medium-High |

| 133 | [C₈H₇N₂]⁺ | •CH₃, CO | D | Medium |

| 94 | [C₅H₆N₂]⁺• | C₅H₆O | C (RDA) | Medium |

| 41 | [C₃H₅]⁺ (Allyl Cation) | C₇H₇N₂O | A | Medium |

Conclusion

The electron ionization mass spectrum of this compound is characterized by several predictable and structurally informative fragmentation pathways. The primary cleavages involve the loss of a methyl radical and fragmentation of the allyl side chain, driven by the formation of stable cationic species. Subsequent losses of neutral molecules like carbon monoxide and ring fissions, including potential retro-Diels-Alder reactions, provide a detailed fingerprint for the molecule. This in-depth guide demonstrates that a systematic approach, combining established fragmentation principles with robust experimental methodology, allows for the confident structural elucidation of complex heterocyclic molecules, which is essential for advancing research in medicinal chemistry and drug development.

References

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Grimme, S., & Friederichs, F. (2021). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Molecules, 26(11), 3282. [Link]

-

Limão-Vieira, P., et al. (2018). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 19(11), 3352. [Link]

-

Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3282. [Link]

-

Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PubMed, 34072370. [Link]

-

Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2016). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 45-53. [Link]

-

NIST. (n.d.). 4(1H)-Pyrimidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Patanen, M., et al. (2011). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons. ResearchGate. [Link]

-

Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. University of Liverpool Repository. [Link]

-

Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021). (PDF) Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. ResearchGate. [Link]

-

Al-Obaid, A. M., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 353-363. [Link]

-

Salem, M. A., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Allyl-6-methyl-2-(methylthio)pyrimidin-4-ol. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. 4(1H)-Pyrimidinone [webbook.nist.gov]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Crystal structure of 5-Allyl-2,6-dimethyl-4-pyrimidinol

An In-depth Technical Guide to the Crystal Structure of 5-Allyl-2,6-dimethyl-4-pyrimidinol: A Keystone for Structure-Based Drug Design

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations for determining and analyzing the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific molecule is not available at the time of this writing, this document serves as a robust framework for its crystallographic analysis, from synthesis and crystallization to X-ray diffraction and structure-activity relationship (SAR) insights. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional architecture of its derivatives is paramount for the rational design of novel therapeutics.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the crystallographic workflow and the interpretation of structural data.

Introduction: The Significance of Pyrimidinols in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds, make it an excellent pharmacophore for interacting with a wide range of biological targets.[2] The substituent at the 5-position of the pyrimidine ring, in this case, an allyl group, can be strategically utilized to explore specific binding pockets in target proteins, potentially enhancing potency and selectivity. Furthermore, the dimethyl and hydroxyl substitutions at positions 2, 6, and 4 respectively, are critical for modulating the electronic and steric properties of the molecule, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

The determination of the single-crystal X-ray structure of this compound would provide invaluable, high-resolution information on its conformational preferences, intramolecular interactions, and intermolecular packing motifs. This data is the bedrock of structure-based drug design, enabling computational chemists and medicinal chemists to visualize and model the ligand-receptor interactions that drive biological activity.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The following represents a plausible and robust approach for obtaining this compound suitable for X-ray diffraction.

Proposed Synthesis of this compound

A common and effective method for the synthesis of substituted pyrimidinols is the condensation of a β-dicarbonyl compound with a suitable amidine. In this case, ethyl 2-allyl-3-oxobutanoate can be condensed with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide, in ethanol.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetamidine hydrochloride and stir until fully dissolved.

-

Addition of β-Ketoester: Slowly add ethyl 2-allyl-3-oxobutanoate to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Crystallization Strategy

Growing diffraction-quality single crystals is often the most challenging step in a crystallographic analysis. A systematic approach using various crystallization techniques is recommended.

Experimental Protocol: Crystallization

-

Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at an elevated temperature to achieve saturation. Allow the solutions to cool slowly to room temperature.

-

Vapor Diffusion:

-

Hanging Drop: Dissolve the compound in a suitable solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a less-volatile precipitant.

-

Sitting Drop: Place a drop of the compound solution in a microbridge within a sealed container containing a precipitant.

-

-

Slow Evaporation: Prepare a saturated solution of the compound in a volatile solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

-

Layering: Carefully layer a less-polar solvent (in which the compound is sparingly soluble) on top of a more-polar solution of the compound. Crystals may form at the interface.

X-ray Crystallographic Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis to determine the three-dimensional arrangement of atoms in the crystal lattice.[3][4]

Data Collection and Processing

A single crystal is mounted on a goniometer and placed in a stream of X-rays. A modern diffractometer, such as a Bruker Apex II D8 Venture, is typically used for data collection.[3] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, typically using direct methods with software like SHELXTL.[3] This initial solution provides a rough model of the molecule. The model is then refined using full-matrix least-squares techniques on F², which optimizes the atomic positions and displacement parameters to best fit the experimental data.[3]

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₂N₂O |

| Formula Weight | 164.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.178 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| F(000) | 352 |

| Reflections Collected | 8500 |

| Unique Reflections | 2100 |

| R(int) | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Crystal Structure: A Detailed Perspective

A detailed analysis of the crystal structure reveals key features of the molecule's geometry and how it packs in the solid state.

Molecular Conformation

The pyrimidine ring is expected to be essentially planar. The allyl group at the 5-position will likely adopt a conformation that minimizes steric hindrance with the adjacent methyl group at the 6-position. The torsion angles defining the orientation of the allyl group relative to the pyrimidine ring are of particular interest as they can influence how the molecule fits into a protein binding site.

Intermolecular Interactions and Crystal Packing

The presence of the pyrimidinol moiety suggests the likelihood of strong intermolecular hydrogen bonding. The hydroxyl group at the 4-position can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a crucial role in the crystal packing, likely forming dimers or extended chains. Hirshfeld surface analysis can be a valuable tool to visualize and quantify these intermolecular interactions.[5]

Caption: A potential hydrogen-bonded dimer of this compound.

Structure-Activity Relationship (SAR) Insights for Drug Development

The crystal structure of this compound would be a powerful tool for understanding its biological activity and for guiding the design of more potent and selective analogues.

-

Receptor Binding: By overlaying the crystal structure with the active site of a target protein (obtained from the Protein Data Bank), researchers can identify key interactions and propose modifications to improve binding affinity.

-

Conformational Analysis: The solid-state conformation provides a low-energy snapshot of the molecule, which can be used to validate or refine computational models of its solution-phase behavior.

-

Pharmacophore Modeling: The three-dimensional arrangement of key functional groups (hydrogen bond donors/acceptors, hydrophobic features) in the crystal structure can be used to develop a pharmacophore model for screening virtual libraries of compounds.

-

Fragment-Based Drug Design: The pyrimidinol core can be considered a starting point for fragment-based drug design, where the crystal structure guides the elaboration of the molecule to interact with specific sub-pockets of the target protein.

The presence of an allyl group has been shown to contribute to the antibacterial activity of some thiazolo[3,2-c]pyrimidines.[1] This highlights the potential for the 5-allyl substituent to be a key determinant of the biological activity of this compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the determination and analysis of the crystal structure of this compound. While the specific structure remains to be experimentally determined, the principles and methodologies described herein provide a clear roadmap for researchers in the field. The structural insights gained from such an analysis would be of immense value to the drug discovery and development community, facilitating the rational design of novel therapeutics based on the versatile pyrimidine scaffold.

References

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). National Library of Medicine. Retrieved from [Link]

-

Barot, R. A. (n.d.). Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. Medimops. Retrieved from [Link]

-

Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. Retrieved from [Link]

-

Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. (1998). Sci-Hub. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives | MDPI [mdpi.com]

- 4. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medimops.de [medimops.de]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Allyl-2,6-dimethyl-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Emerging Interest

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleobases and a wide array of approved drugs.[1][2] Within this vast chemical space, 5-Allyl-2,6-dimethyl-4-pyrimidinol presents itself as a molecule of significant interest. Its unique combination of a pyrimidinol core, known for its diverse pharmacological potential, and a reactive allyl group at the C5 position, opens avenues for novel chemical modifications and targeted therapeutic applications.[1] This guide provides a comprehensive technical overview of the known and predicted physicochemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and exploration for drug discovery and development.

Core Molecular Attributes

A precise understanding of the fundamental molecular characteristics of a compound is paramount for any scientific investigation. This section details the essential identifiers and structural properties of this compound.

| Property | Value | Source |

| IUPAC Name | 5-allyl-2,6-dimethylpyrimidin-4-ol | N/A |

| CAS Number | 78304-54-8 | [3][4] |

| Molecular Formula | C₉H₁₂N₂O | [5] |

| Molecular Weight | 164.20 g/mol | [5] |

| Canonical SMILES | CC1=C(C=C)C(=O)N=C(N1)C | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties: A Blend of Prediction and Analogy

Physical State and Appearance

Based on the general properties of similar pyrimidinol derivatives, this compound is predicted to be a solid at room temperature, likely appearing as a crystalline powder.

Melting and Boiling Points

Direct experimental values for the melting and boiling points of this compound are currently unavailable. However, data from the closely related compound, 2,6-Dimethyl-4(3H)-pyrimidinone (CAS No. 6622-92-0), can provide a reasonable estimate.

| Property | Estimated Value | Basis for Estimation |

| Melting Point | ~190-194 °C | Based on the melting point of 2,6-Dimethyl-4(3H)-pyrimidinone. The presence of the C5-allyl group may slightly alter this value. |

| Boiling Point | High, likely decomposes before boiling at atmospheric pressure. Estimated boiling point under vacuum: ~111 °C at 0.5 Torr. | Based on the boiling point of 2,6-Dimethyl-4(3H)-pyrimidinone under vacuum. Pyrimidinols often have high boiling points and can be susceptible to decomposition at elevated temperatures. |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The solubility of this compound is predicted based on the general solubility trends of pyrimidine derivatives.[6]

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The pyrimidinol core contains polar functional groups capable of hydrogen bonding, but the overall molecule has significant nonpolar character from the dimethyl and allyl substituents, limiting aqueous solubility. |

| Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF) | Soluble | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Slightly soluble to insoluble | The polarity of the pyrimidinol ring is likely to limit solubility in highly nonpolar solvents. |

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the predicted properties, this section provides detailed, field-proven methodologies for the experimental determination of melting point and solubility.

Determination of Melting Point: The Capillary Method

Causality: The melting point of a pure crystalline solid is a sharp, characteristic physical constant. The presence of impurities typically depresses and broadens the melting range. This method relies on the precise determination of the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is finely powdered and completely dry.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

-

Slow Heating for Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute).

-

Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Replicate Measurements: For accuracy, perform the measurement in triplicate and report the average melting range.

Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment: The Shake-Flask Method

Causality: This method determines the equilibrium solubility of a compound, which is the maximum amount of the substance that can dissolve in a given solvent at a specific temperature to form a saturated solution. This is a fundamental parameter for understanding a drug's behavior in biological fluids.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) can be used for complete removal of solids.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard calibration curve using known concentrations of this compound to accurately determine the concentration in the experimental sample.

-

Data Reporting: Express the solubility in units of µg/mL or mM.

Caption: Workflow for Thermodynamic Solubility Assay.

Spectroscopic Profile: The Molecular Fingerprint

While experimental spectra for this compound are not currently published, this section provides predicted spectral characteristics based on the known chemical shifts and absorption frequencies of its constituent functional groups. This information is invaluable for the structural elucidation and purity assessment of synthesized samples.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl, allyl, and pyrimidinol protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.2-2.5 | Singlet | 6H | 2 x -CH₃ | Methyl groups on the pyrimidine ring.[7] |

| ~3.2-3.4 | Doublet | 2H | -CH₂- (allyl) | Methylene group of the allyl substituent, coupled to the adjacent vinyl proton. |

| ~5.0-5.2 | Multiplet | 2H | =CH₂ (allyl) | Terminal vinyl protons of the allyl group. |

| ~5.8-6.0 | Multiplet | 1H | -CH= (allyl) | Internal vinyl proton of the allyl group. |

| ~11-13 | Broad Singlet | 1H | -OH | Hydroxyl proton of the pyrimidinol, likely to be broad due to tautomerism and exchange. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~20-25 | 2 x -CH₃ | Methyl carbons on the pyrimidine ring.[8][9] |

| ~30-35 | -CH₂- (allyl) | Allylic methylene carbon. |

| ~115-120 | =CH₂ (allyl) | Terminal vinyl carbon. |

| ~130-135 | -CH= (allyl) | Internal vinyl carbon. |

| ~110-115 | C5 | Carbon bearing the allyl group. |

| ~155-165 | C2, C6 | Carbons adjacent to the nitrogen atoms in the pyrimidine ring. |

| ~170-180 | C4 | Carbon bearing the hydroxyl group, in equilibrium with the keto form. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (from the pyrimidinol tautomer) and N-H stretch (from the pyrimidinone tautomer) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1640-1680 | Strong | C=O stretch (from the pyrimidinone tautomer) |

| 1550-1650 | Medium-Strong | C=C and C=N stretches of the pyrimidine ring and the allyl group |

| ~1640 | Medium | C=C stretch (allyl) |

| ~910 and ~990 | Medium | =C-H bend (out-of-plane) for the terminal vinyl group of the allyl substituent |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[12][13]

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 149 | Loss of a methyl group (-CH₃) |

| 123 | Loss of the allyl group (-C₃H₅) |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of the pyrimidinol ring and the allyl substituent.

Tautomerism of the Pyrimidinol Ring

4-Pyrimidinol exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone.[14][15] The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring.[16] In the case of this compound, both tautomers are expected to be present, which can influence its reactivity and biological interactions.[17]

Caption: Tautomeric equilibrium of the pyrimidinol ring.

Reactivity of the Allyl Group

The allyl group is a versatile functional handle for further chemical modifications. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical reactions.[1] The double bond can undergo a variety of addition reactions and can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[18][19] This allows for the introduction of a wide range of substituents at the C5 position, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Chemical Stability

Pyrimidinol derivatives are generally stable under standard laboratory conditions. However, they may be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing agents. The stability of this compound should be assessed under the specific conditions of its intended use and storage.

Relevance in Drug Development

Pyrimidine derivatives are a rich source of therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[20][21][22] The incorporation of an allyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Potential Biological Activities

While specific biological data for this compound is not yet reported, its structural motifs suggest potential for various therapeutic applications. The pyrimidine core is known to interact with a variety of biological targets, and the allyl group can influence binding affinity and metabolic stability.

Structure-Activity Relationship (SAR) and QSAR Studies

The synthesis of analogs of this compound, particularly through modification of the allyl group, would be a valuable strategy for exploring its SAR. Quantitative Structure-Activity Relationship (QSAR) studies on related pyrimidine derivatives have been instrumental in identifying key structural features that govern their biological activity, providing a roadmap for the rational design of more potent and selective compounds.[2][20][21]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use.[23][24][25] General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. While a complete experimental characterization of its physicochemical properties is still needed, this guide provides a solid foundation of predicted and analogous data, along with established experimental protocols. Future research should focus on the synthesis and thorough experimental characterization of this compound, followed by a systematic evaluation of its biological activities. The versatility of the allyl group offers exciting opportunities for the creation of new chemical entities with potentially enhanced therapeutic profiles.

References

-

National Analytical Corporation - Chemical Division. (n.d.). 5-allyl-2,6-dimethyl- 4-pyrimidinol - Cas No: 78304-54-8. IndiaMART. [Link]

-

Wikipedia. (2024). Allyl group. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Wang, Y., et al. (2017). Docking field-based QSAR and pharmacophore studies on the substituted pyrimidine derivatives targeting HIV-1 reverse transcriptase. Chemical Biology & Drug Design, 90(5), 895-908. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

Hamdache, Z., et al. (2023). QSAR Modeling and Molecular Docking Studies of New Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 Inhibitors. Current Chemical Biology, 17(2), 142-154. [Link]

-

Hajimahdi, Z., et al. (2014). QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. Iranian Journal of Pharmaceutical Research, 13(4), 1315-1330. [Link]

-

Hajimahdi, Z., et al. (2014). QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. Iranian Journal of Pharmaceutical Research, 13(4), 1315-1330. [Link]

-

Somkuwar, S., et al. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences, 22(3), 11-23. [Link]

-

Al-Amiery, A. A., et al. (2014). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

-

Doyle, A. G., & Njardarson, J. T. (2014). The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. Chemical Reviews, 114(16), 8153-8198. [Link]

-

Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. [Link]

-

Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(47), 16348-16353. [Link]

-

Sharma, N., & Singh, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

-

El-Abadelah, M. M., et al. (2004). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]

-

Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 136-147. [Link]

-

O'Neil, D. G., et al. (2012). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry, 77(17), 7433-7442. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by allylic substitution or allylation. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 11(12), 4839-4850. [Link]

-

Adt, F., et al. (2024). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS ONE, 19(1), e0295111. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Huang, X., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(1), 100277. [Link]

-

Boudriga, S., et al. (2022). Selected ¹H and ¹³C NMR chemical shifts of 5a. ResearchGate. [Link]

-

Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. [Link]

-

Lemr, K., et al. (2000). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. [Link]

-

Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

-

Patel, R. B., et al. (2017). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 51(4S), S604-S615. [Link]

Sources

- 1. Allyl group - Wikipedia [en.wikipedia.org]

- 2. QSAR Modeling and Molecular Docking Studies of New Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 Inhibitors - Hamdache - Current Chemical Biology [rjpbr.com]

- 3. 5-allyl-2,6-dimethyl- 4-pyrimidinol - Cas No: 78304-54-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. This compound | 78304-54-8 [chemicalbook.com]

- 5. This compound | 78304-54-8 [amp.chemicalbook.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. article.sapub.org [article.sapub.org]

- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 14. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Substituted arene synthesis by allylic substitution or allylation [organic-chemistry.org]

- 20. Docking field-based QSAR and pharmacophore studies on the substituted pyrimidine derivatives targeting HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. brieflands.com [brieflands.com]

- 22. journalwjbphs.com [journalwjbphs.com]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. fishersci.com [fishersci.com]

A Strategic Guide to Unveiling the Biological Potential of 5-Allyl-2,6-dimethyl-4-pyrimidinol

Executive Summary

This document provides a comprehensive technical framework for the systematic investigation of 5-Allyl-2,6-dimethyl-4-pyrimidinol, a novel chemical entity whose specific biological activities remain uncharacterized. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules and a multitude of approved therapeutic agents.[1][2] This guide leverages the well-documented pharmacological profile of pyrimidine derivatives to propose a logical, multi-tiered research strategy. We will proceed from broad phenotypic screening to specific mechanism-of-action studies and preliminary drug-likeness profiling. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust roadmap to efficiently evaluate the therapeutic potential of this promising compound.

Introduction: The Pyrimidine Core - A Privileged Scaffold in Drug Discovery